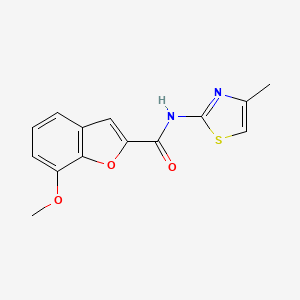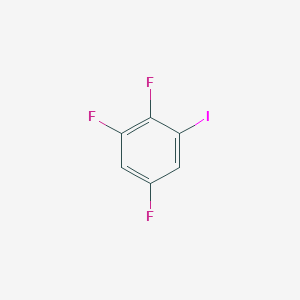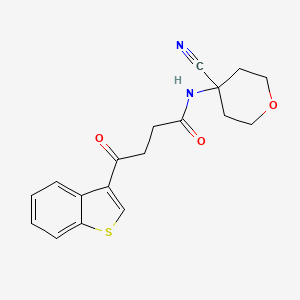![molecular formula C26H24N2O5S B2399567 3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941912-81-8](/img/structure/B2399567.png)
3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is an intricate and fascinating organic compound It belongs to the class of spiro compounds, which are characterized by a unique molecular framework where two ring systems are connected through one atom This compound features an indoline moiety fused to a thiazolidine ring, with additional ethoxyphenyl and methylbenzyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of an intermediate indoline derivative, which is then subjected to cyclization with a thiazolidine-2,4-dione precursor. The reaction conditions often require the use of specific catalysts, such as Lewis acids, and controlled temperatures to ensure the correct formation of the spiro linkage.
Industrial Production Methods: While detailed industrial production methods for this specific compound may not be widely documented, general industrial synthesis of similar spiro compounds involves scalable reaction setups with continuous monitoring of reaction parameters. This often includes the use of flow chemistry techniques to optimize reaction times and yields while minimizing waste and maximizing safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized under the influence of oxidizing agents to introduce additional functional groups or to modify its electronic properties.
Reduction: The reduction of certain functional groups in the compound can be achieved using reducing agents, leading to derivatives with different chemical and physical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the thiazolidine moiety.
Common Reagents and Conditions: Typical reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, acylating agents
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used but can include various functionalized derivatives with altered electronic, steric, or physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is studied for its potential to act as a synthetic intermediate in the preparation of more complex molecules. Its unique structure also makes it a subject of interest in the study of spiro compound reactivity and stability.
Biology and Medicine: Biologically, this compound may exhibit interesting pharmacological activities due to its structural features
Industry: In industrial applications, spiro compounds like this one can be used as building blocks for the synthesis of novel materials with unique properties, such as polymers with specific mechanical or optical characteristics.
Wirkmechanismus
Molecular Targets and Pathways: The specific mechanism of action for 3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide would depend on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved would be identified through detailed biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: This compound's uniqueness lies in its spiro structure, which can impart distinct electronic and steric properties compared to non-spiro analogs. Additionally, the presence of both an indoline and thiazolidine moiety provides a diverse set of chemical functionalities.
List of Similar Compounds: Some similar compounds include:
3'-(4-Methoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
3'-(4-Bromophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
These analogs share the core spiro[indoline-3,2'-thiazolidine]-2,4'-dione structure but differ in their substituents, leading to variations in their chemical and physical properties.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-21-13-11-20(12-14-21)28-24(29)17-34(31,32)26(28)22-9-4-5-10-23(22)27(25(26)30)16-19-8-6-7-18(2)15-19/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGGKQNRYHJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399487.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)


![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)


![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)
![ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2399503.png)

